

nNOS-IN-1 (CAS: 945762-00-5): A Technical Guide for Researchers

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Compound of Interest

Compound Name: nNOS-IN-1

Cat. No.: B3030722

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An In-depth Examination of a Neuronal Nitric Oxide Synthase Inhibitor for Drug Discovery and Development

This technical guide provides a comprehensive overview of **nNOS-IN-1**, a potent inhibitor of neuronal nitric oxide synthase (nNOS). Designed for researchers, scientists, and professionals in drug development, this document details the compound's biological activity, experimental protocols for its characterization, and its role within relevant signaling pathways.

Core Compound Data

nNOS-IN-1, also identified as Compound 14 in some literature, is a small molecule inhibitor targeting nitric oxide synthases (NOS). Its primary activity is against the neuronal isoform (nNOS), with secondary activity against the inducible (iNOS) and endothelial (eNOS) isoforms.

Property	Value	Reference
CAS Number	945762-00-5	[1]
Molecular Formula	C ₈ H ₄ BrN ₃	
Synonym	3-bromo-1H-indazole-7-carbonitrile	

Quantitative Analysis of Biological Activity

The inhibitory potency of **nNOS-IN-1** has been quantified against the three isoforms of nitric oxide synthase. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below, demonstrating its preferential inhibition of nNOS.

Target Isoform	IC ₅₀ (μM)
nNOS	2.5
iNOS	5.7
eNOS	13

These data are compiled from publicly available sources.

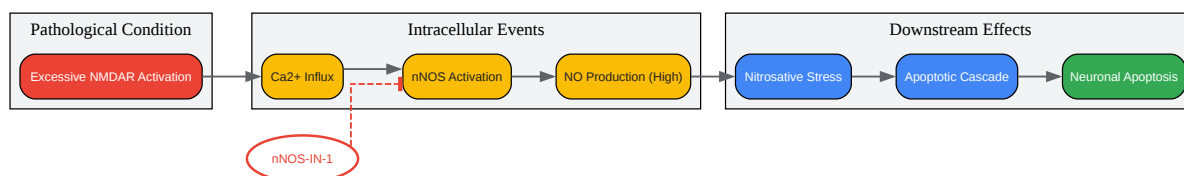
Mechanism of Action and Signaling Pathways

Neuronal nitric oxide synthase is a key enzyme in the central and peripheral nervous systems, catalyzing the production of nitric oxide (NO) from L-arginine.[2] NO is a critical signaling molecule involved in various physiological processes, including neurotransmission and synaptic plasticity.[2] However, the overproduction of NO by nNOS is implicated in the pathophysiology of several neurodegenerative diseases and neurological disorders.[3]

nNOS-IN-1 exerts its effect by inhibiting the enzymatic activity of nNOS, thereby reducing the production of NO in neuronal tissues. This modulation of the nitric oxide signaling pathway is a promising therapeutic strategy for conditions associated with excessive NO-mediated neurotoxicity.

nNOS-Mediated Neuronal Apoptosis Pathway

Under pathological conditions, excessive stimulation of N-methyl-D-aspartate receptors (NMDARs) leads to a significant influx of calcium ions (Ca²⁺) into neurons. This calcium surge activates nNOS, which in turn produces high levels of NO. The resulting nitrosative stress can trigger a cascade of events leading to neuronal apoptosis, or programmed cell death.



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nNOS-Mediated Neuronal Apoptosis Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize nNOS inhibitors like **nNOS-IN-1**.

Enzymatic Assay for nNOS Inhibition (Griess Reagent-based)

This protocol describes an *in vitro* assay to determine the inhibitory effect of a compound on purified nNOS enzyme activity by measuring the production of nitrite, a stable breakdown product of NO.

Materials:

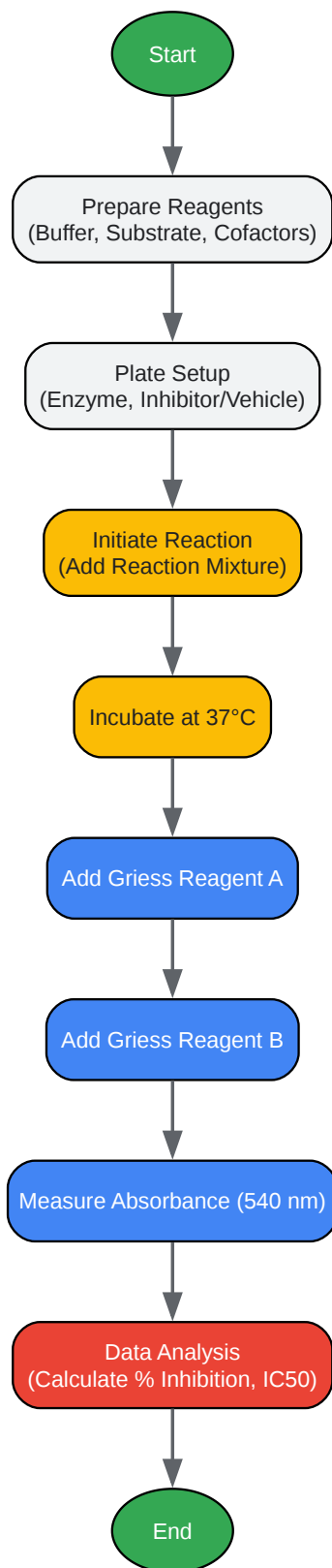
- Purified recombinant nNOS enzyme
- L-arginine (substrate)
- NADPH (cofactor)
- Calmodulin (activator)
- Calcium Chloride (CaCl₂)
- Assay Buffer (e.g., HEPES buffer, pH 7.4)

- **nNOS-IN-1** (or other test inhibitors)
- Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine in water)
- Nitrite Standard Solution
- 96-well microplate
- Microplate reader

Procedure:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and CaCl₂.
- **Enzyme and Inhibitor Incubation:** In a 96-well plate, add the nNOS enzyme to the wells. Then, add varying concentrations of **nNOS-IN-1** or the control vehicle. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- **Initiation of Reaction:** Initiate the enzymatic reaction by adding the reaction mixture to each well.
- **Reaction Incubation:** Incubate the plate for a specific duration (e.g., 60 minutes) at 37°C to allow for NO production.
- **Nitrite Detection:**
 - Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature.
 - Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature.
- **Absorbance Measurement:** Measure the absorbance at approximately 540 nm using a microplate reader.

- Data Analysis: Construct a nitrite standard curve. Calculate the percentage of nNOS inhibition for each concentration of **nNOS-IN-1** and determine the IC₅₀ value.



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Enzymatic nNOS Inhibition Assay Workflow

Cell-Based nNOS Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds on nNOS within a cellular context.^[4] This assay provides insights into cell permeability and efficacy in a more physiologically relevant environment.

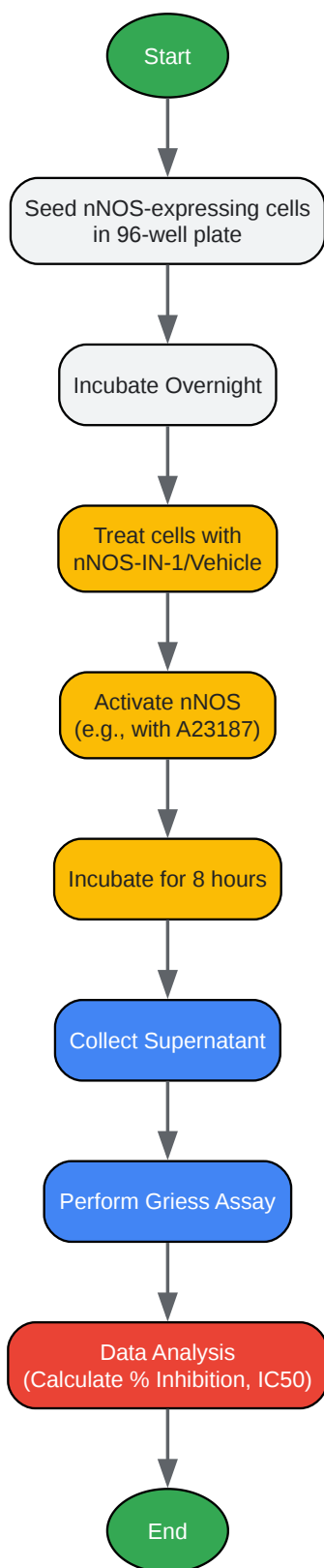
Materials:

- HEK293 cells stably overexpressing nNOS (or another suitable cell line)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Antibiotics (e.g., Penicillin-Streptomycin)
- Calcium ionophore (e.g., A23187)
- **nNOS-IN-1** (or other test inhibitors)
- Griess Reagent
- 96-well cell culture plates
- Cell culture incubator (37°C, 5% CO₂)

Procedure:

- **Cell Seeding:** Seed the nNOS-expressing cells into a 96-well plate and allow them to adhere overnight in a cell culture incubator.
- **Compound Treatment:** Treat the cells with various concentrations of **nNOS-IN-1** or the control vehicle.

- nNOS Activation: Stimulate the cells with a calcium ionophore (e.g., 5 μ M A23187) to induce calcium influx and activate nNOS.^[4]
- Incubation: Incubate the cells for a defined period (e.g., 8 hours) to allow for NO production.^[4]
- Sample Collection: Collect the cell culture supernatant from each well.
- Nitrite Detection: Perform the Griess assay on the collected supernatants as described in the enzymatic assay protocol.
- Data Analysis: Determine the percentage of nNOS inhibition for each compound concentration and calculate the cellular IC₅₀ value.



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Cell-Based nNOS Inhibition Assay Workflow

Physicochemical and Pharmacokinetic Profile

Detailed information regarding the synthesis, physicochemical properties, and the full pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of **nNOS-IN-1** is not extensively available in the public domain. Further research and publication are required to fully characterize these aspects of the compound.

Conclusion

nNOS-IN-1 is a valuable research tool for investigating the role of nNOS in various physiological and pathological processes. Its inhibitory activity against nNOS makes it a compound of interest for the development of novel therapeutics for neurodegenerative diseases and other disorders associated with nNOS overactivity. The experimental protocols provided in this guide offer a foundation for the further characterization and evaluation of **nNOS-IN-1** and other potential nNOS inhibitors. Further studies are warranted to fully elucidate its therapeutic potential, including a comprehensive analysis of its pharmacokinetic and toxicological properties.

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